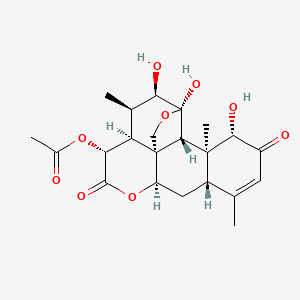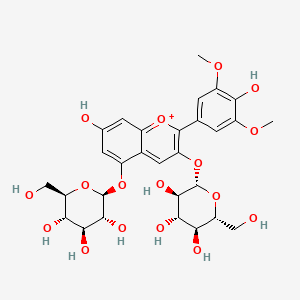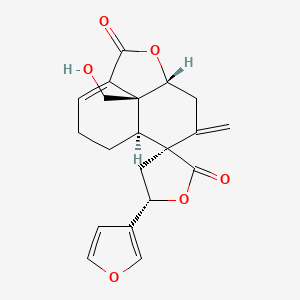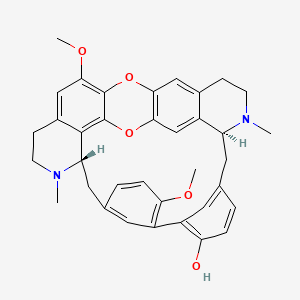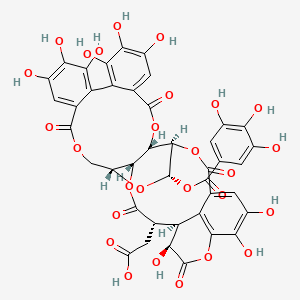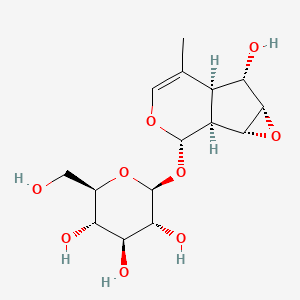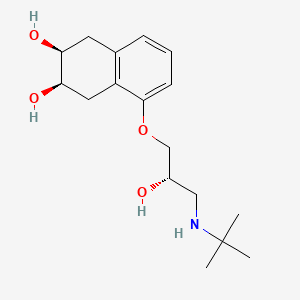
(2S,3R,2'S)-nadolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,2'S)-nadolol is an aromatic ether, being the (2S)-3-(tert-butylamino)-2-hydroxypropyl ether of the phenolic hydroxy group of (6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. It is a triol, a secondary amino compound and an aromatic ether. It is an enantiomer of a (2R,3S,2'R)-nadolol.
Aplicaciones Científicas De Investigación
Enantiomeric Separation and Chromatography
- Chiral Separation of β-Blocker Drug Nadolol: Research demonstrates the ability to separate the most active enantiomer, (RSR)-nadolol, from its racemate using simulated moving bed chromatography and perphenyl carbamoylated β-cyclodextrin immobilized onto silica gel. This process is significant for producing nadolol with high purity and yield (Wang & Ching, 2005).
- Modeling and Simulation: Another study focused on the continuous separation of (RSR)-nadolol enantiomer using non-linear SMB chromatography. The study also proposed a direct simulation approach for SMB separation, demonstrating effective modeling in nadolol's enantiomeric separation (Wang & Ching, 2004).
Liquid Chromatography and Retention Behavior
- High-Performance Liquid Chromatography (HPLC): Research in 2002 focused on the enantiomeric separation of nadolol using novel heptakis (6-azido-6-deoxy-2, 3-di-O-phenylcarbamolyted) beta-cyclodextrin bonded chiral stationary phase. This study provided insights into optimal separation conditions for nadolol enantiomers (Wang & Ching, 2002).
Adsorption Isotherms and Chromatographic Properties
- Competitive Adsorption Isotherms: A study conducted in 2003 utilized the h-root method to determine the nonlinear competitive Langmuir isotherms of nadolol components, contributing to understanding the chromatographic separation process of nadolol enantiomers (Wang & Ching, 2003).
Pharmacodynamics and Receptor Interactions
- β-Adrenergic Receptor Blocking Activity: Nadolol's role as a β-blocker in hypertension and angina pectoris has been studied, focusing on its receptor-blocking properties. This is crucial for understanding nadolol's therapeutic action in various cardiovascular conditions (Evans et al., 1976).
Pharmacokinetics and Drug Transporters
- Nadolol as a Substrate of Transporters: A 2016 study revealed nadolol to be a substrate of various transporters like OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein. This highlights the importance of transporter-mediated drug interactions involving nadolol (Misaka et al., 2016).
Cardiorespiratory Effects and Therapeutic Efficacy
- Effects on Cardiorespiratory Functions: Studies have examined the effects of nadolol on heart rate, blood pressure, and respiratory functions, contributing to understanding its therapeutic efficacy and interactions with other drugs in treating angina pectoris (Tirlapur & Mir, 1984).
Propiedades
Número CAS |
54933-35-6 |
|---|---|
Nombre del producto |
(2S,3R,2'S)-nadolol |
Fórmula molecular |
C17H27NO4 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(2S,3R)-5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m0/s1 |
Clave InChI |
VWPOSFSPZNDTMJ-AEGPPILISA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1C[C@H]([C@H](C2)O)O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Otros números CAS |
54933-35-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



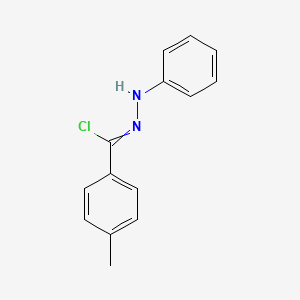
![4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole](/img/structure/B1212276.png)


